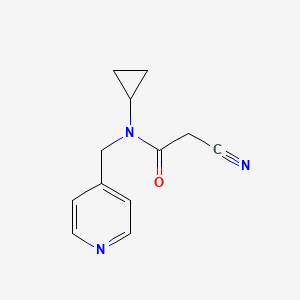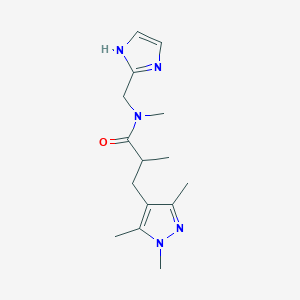![molecular formula C15H19N5O2S B6969232 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B6969232.png)
6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one is a heterocyclic compound that features a unique combination of thiazole, piperazine, and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions.
Piperazine Derivatization: The piperazine moiety is introduced by reacting the thiazole derivative with piperazine in the presence of a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Pyridazinone Formation: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized thiazole derivatives, reduced pyridazinone derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for further research in drug development.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, due to its ability to inhibit specific enzymes and signaling pathways involved in these diseases.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with metal ions, while the piperazine and pyridazinone moieties can form hydrogen bonds and hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-[4-(5-Methyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
- 6-[4-(5-Propyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one
Uniqueness
Compared to similar compounds, 6-[4-(5-Ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one exhibits unique properties due to the presence of the ethyl group on the thiazole ring. This subtle difference can significantly impact its chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[4-(5-ethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-3-11-10-16-15(23-11)20-8-6-19(7-9-20)14(22)12-4-5-13(21)18(2)17-12/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADLEKBQLLCSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carbonyl]-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B6969175.png)
![4-[2-(butylamino)-2-oxoethyl]-N-ethyl-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B6969183.png)

![N-[(4-methyl-6,7-dihydrothieno[3,2-c]pyran-4-yl)methyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6969188.png)
![[2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B6969196.png)
![tert-butyl (2R)-2-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carbonyl)azetidine-1-carboxylate](/img/structure/B6969198.png)
![[(3R,4S)-3-(4-chlorophenyl)-4-(hydroxymethyl)pyrrolidin-1-yl]-(2-sulfanylidene-3H-1,3-benzoxazol-6-yl)methanone](/img/structure/B6969205.png)
![1-(5-methyl-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)ethanone](/img/structure/B6969211.png)


![benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate](/img/structure/B6969245.png)
![(5-chloropyridin-2-yl)-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6969259.png)
![5-[4,4-Difluoro-3-(hydroxymethyl)piperidin-1-yl]sulfonyl-2-methylisoindole-1,3-dione](/img/structure/B6969262.png)
